3-Methoxyvaline

Description

Properties

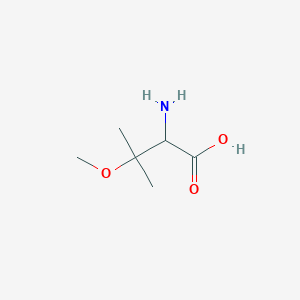

IUPAC Name |

2-amino-3-methoxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBBJCUJCNMAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18801-86-0 | |

| Record name | NSC45844 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide on 3-Methoxyvaline: Unveiling a Novel Unnatural Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyvaline, systematically known as 2-amino-3-methoxy-3-methylbutanoic acid, is a non-proteinogenic amino acid. As a structural analog of the natural amino acid valine, it holds potential for incorporation into peptides and other macromolecules to modulate their structure and function. This guide provides a comprehensive overview of its chemical structure, and known properties, while also exploring the broader context of unnatural amino acids in contemporary drug discovery and chemical biology. Due to the limited specific research on this compound, this document will also extrapolate potential synthetic strategies and applications based on established methodologies for similar sterically hindered and non-proteinogenic amino acids.

Introduction: The Expanding Role of Unnatural Amino Acids

The twenty canonical amino acids form the fundamental building blocks of proteins, dictating their structure and function. However, the field of chemical biology has witnessed a paradigm shift with the advent of unnatural amino acids (UAAs). These novel monomers, not found in the natural genetic code, offer a powerful toolkit to probe and engineer biological systems. The incorporation of UAAs into peptides and proteins can confer a range of desirable properties, including:

-

Enhanced Stability: UAAs can introduce conformational constraints and resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.

-

Novel Functionality: The side chains of UAAs can be endowed with unique chemical moieties, such as fluorophores, cross-linkers, or bioorthogonal handles, enabling the development of sophisticated molecular probes and diagnostics.

-

Modulated Biological Activity: The subtle or drastic alteration of a side chain can fine-tune the binding affinity and selectivity of a peptide for its biological target.

This compound emerges in this context as a fascinating yet underexplored UAA. Its structural similarity to valine, a branched-chain amino acid crucial for protein folding and stability, suggests its potential as a tool for protein engineering and drug design. The introduction of a methoxy group at the tertiary carbon of the valine side chain introduces a polar ether linkage and alters the steric and electronic properties of the residue, which could lead to unique structural and functional consequences upon its incorporation into a peptide backbone.

Chemical Structure and Core Properties of this compound

The defining feature of this compound is the presence of a methoxy group on the tertiary carbon of the valine side chain. This seemingly minor modification has significant implications for its chemical character.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 2-amino-3-methoxy-3-methylbutanoic acid

-

Common Names: this compound, 3-Methoxy-DL-valine

-

CAS Number: 18801-86-0

-

Molecular Formula: C₆H₁₃NO₃

-

InChI Key: RDBBJCUJCNMAAF-UHFFFAOYSA-N

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented in Table 1. It is important to note that due to a lack of extensive experimental data in peer-reviewed literature, some of these properties are calculated or inferred from its structure.

| Property | Value | Source |

| Molecular Weight | 147.17 g/mol | Finetech Industry Limited[1], Atomaxchem[2] |

| Molecular Formula | C₆H₁₃NO₃ | Finetech Industry Limited[1], Aceschem[3] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in water and polar organic solvents (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

Table 1: Core Physicochemical Properties of this compound

Structural Visualization

The chemical structure of this compound is depicted below. The diagram highlights the key functional groups: the alpha-amino group, the alpha-carboxylic acid group, and the unique 3-methoxy-3-methylpropyl side chain.

Sources

Synthesis of 3-Methoxyvaline: A Technical Guide for Drug Development Professionals

Abstract

3-Methoxyvaline, a non-proteinogenic amino acid, represents a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the β-methoxy group, can impart favorable pharmacokinetic and pharmacodynamic properties to peptide-based therapeutics, such as enhanced metabolic stability and conformational constraint. This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to this compound, designed for researchers, scientists, and drug development professionals. The proposed pathway proceeds through the key intermediate, 3-hydroxyvaline, synthesized via a highly diastereoselective Evans aldol reaction. Subsequent O-methylation of the secondary alcohol affords the target molecule. This guide emphasizes the mechanistic rationale behind each synthetic step, provides detailed experimental protocols, and offers insights into process optimization and characterization of intermediates and the final product.

Introduction: The Significance of this compound in Drug Discovery

Non-proteinogenic amino acids (NPAAs) are increasingly incorporated into peptide drug candidates to overcome the inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability.[1][2] The introduction of NPAAs with unique side-chain functionalities can profoundly influence the conformational properties, receptor-binding affinity, and enzymatic resistance of a peptide.[3][4] this compound, with its β-methoxy substituent, is an intriguing NPAA that can introduce a specific steric and electronic environment into a peptide backbone. The methoxy group can act as a hydrogen bond acceptor and its presence can shield the peptide backbone from enzymatic degradation.

Given the absence of a readily available commercial source for this compound, a reliable and scalable synthetic route is paramount for its application in drug development programs. This guide details a stereocontrolled synthesis of this compound, commencing from readily available starting materials.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of this compound suggests that the final transformation would be the methylation of the hydroxyl group of a suitable 3-hydroxyvaline precursor. 3-Hydroxyvaline, in turn, can be synthesized through a stereoselective aldol reaction between a chiral glycine enolate equivalent and isobutyraldehyde. The Evans asymmetric aldol reaction is a powerful and well-established method for achieving high diastereoselectivity in the formation of β-hydroxy-α-amino acid derivatives.[5][6]

Our proposed synthetic pathway is therefore a three-stage process:

-

Stage 1: Stereoselective Evans Aldol Reaction to construct the carbon skeleton of 3-hydroxyvaline with precise control over the stereochemistry at the α- and β-carbons.

-

Stage 2: Deprotection and Chiral Auxiliary Removal to liberate the 3-hydroxyvaline core.

-

Stage 3: O-Methylation of the secondary hydroxyl group to yield the final product, this compound.

Caption: Proposed synthetic pathway for this compound.

Stage 1: Stereoselective Synthesis of the 3-Hydroxyvaline Backbone

The cornerstone of this synthesis is the Evans aldol reaction, which allows for the creation of the two contiguous stereocenters in 3-hydroxyvaline with high diastereoselectivity.[6][7] The reaction utilizes a chiral oxazolidinone auxiliary to direct the approach of the aldehyde to the enolate.

Mechanism of the Evans Aldol Reaction

The high stereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model.[6] The reaction proceeds through a highly organized, chair-like six-membered transition state. The boron enolate of the N-acyloxazolidinone coordinates to the aldehyde. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. This, combined with the preference for the aldehyde substituent to occupy an equatorial position in the transition state, leads to the formation of the syn-aldol product with high diastereomeric excess.[5]

Caption: Zimmerman-Traxler model for the Evans aldol reaction.

Experimental Protocol: Synthesis of the Aldol Adduct

Step 1: Acylation of the Chiral Oxazolidinone

A solution of the (S)-4-benzyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. n-Butyllithium is added dropwise to deprotonate the oxazolidinone. Propionyl chloride is then added to form the N-propionyloxazolidinone.[8]

Step 2: Diastereoselective Aldol Reaction

The N-propionyloxazolidinone is dissolved in anhydrous dichloromethane and cooled to 0 °C. Dibutylboron triflate (Bu₂BOTf) is added, followed by the dropwise addition of triethylamine (Et₃N) to form the boron enolate. The reaction mixture is then cooled to -78 °C, and isobutyraldehyde is added dropwise. The reaction is stirred at -78 °C and then allowed to warm to 0 °C before quenching.[8][9]

| Reagent/Parameter | Quantity/Condition | Purpose |

| (S)-4-benzyl-2-oxazolidinone | 1.0 eq | Chiral auxiliary |

| n-Butyllithium | 1.05 eq | Deprotonation |

| Propionyl chloride | 1.1 eq | Acylating agent |

| Dibutylboron triflate | 1.1 eq | Lewis acid for enolate formation |

| Triethylamine | 1.2 eq | Base for enolate formation |

| Isobutyraldehyde | 1.2 eq | Electrophile |

| Dichloromethane | Anhydrous | Solvent |

| Temperature | -78 °C to 0 °C | Control of reactivity and selectivity |

Table 1: Representative quantitative data for the Evans aldol reaction.

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Isobutyraldehyde | >99:1 | 85-95 | [9] |

| Propionaldehyde | >99:1 | 88 | [8] |

| Benzaldehyde | >99:1 | 91 | [8] |

Stage 2: Deprotection and Chiral Auxiliary Removal

The next crucial step is the removal of the chiral auxiliary to unmask the carboxylic acid and alcohol functionalities of the 3-hydroxyvaline core. This is typically achieved by hydrolysis under basic conditions.

Experimental Protocol: Hydrolysis of the Aldol Adduct

The aldol adduct is dissolved in a mixture of THF and water and cooled to 0 °C. An aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is added, and the reaction is stirred until completion.[10][11] The hydrogen peroxide facilitates the cleavage of the acyl group from the auxiliary.[10] The chiral auxiliary can be recovered and recycled.

| Reagent/Parameter | Quantity/Condition | Purpose |

| Aldol Adduct | 1.0 eq | Substrate |

| Lithium Hydroxide | 4.0 eq | Base for hydrolysis |

| Hydrogen Peroxide (30%) | 4.0 eq | Cleavage reagent |

| Tetrahydrofuran/Water | 4:1 | Solvent |

| Temperature | 0 °C | To control the reaction |

Stage 3: O-Methylation to this compound

The final step in the synthesis is the methylation of the secondary hydroxyl group of the 3-hydroxyvaline precursor. The Williamson ether synthesis is a classic and reliable method for this transformation.[12][13]

Mechanism of Williamson Ether Synthesis

The Williamson ether synthesis is an Sₙ2 reaction where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[12] In this case, the hydroxyl group of the 3-hydroxyvaline precursor is first deprotonated with a suitable base to form the corresponding alkoxide. This alkoxide then reacts with a methylating agent, such as methyl iodide, to form the desired ether linkage.

Experimental Protocol: O-Methylation

The protected 3-hydroxyvaline is dissolved in a suitable solvent such as dimethylformamide (DMF). A base, such as silver(I) oxide (Ag₂O) or potassium carbonate, is added, followed by methyl iodide (CH₃I).[14][15] The reaction is typically stirred at room temperature until completion. Silver oxide is a mild and effective base for this transformation, often leading to high yields with minimal side reactions.[14]

| Reagent/Parameter | Quantity/Condition | Purpose |

| 3-Hydroxyvaline Precursor | 1.0 eq | Substrate |

| Methyl Iodide | 1.5 - 2.0 eq | Methylating agent |

| Silver(I) Oxide | 1.5 eq | Base |

| Dimethylformamide | Anhydrous | Solvent |

| Temperature | Room Temperature | Reaction condition |

Conclusion and Future Outlook

The synthetic route detailed in this technical guide provides a reliable and stereoselective method for the preparation of this compound. The use of the well-established Evans aldol reaction ensures high diastereoselectivity in the formation of the key 3-hydroxyvaline intermediate. The subsequent deprotection and O-methylation steps are robust and high-yielding transformations. This synthetic strategy is amenable to scale-up and provides a practical solution for obtaining this compound for its incorporation into peptide-based drug candidates.

Future work could focus on the development of a catalytic asymmetric synthesis of 3-hydroxyvaline to further improve the atom economy of the overall process. Additionally, exploring alternative methylation conditions could offer advantages in terms of cost and environmental impact. The availability of this synthetic route will undoubtedly facilitate the exploration of this compound as a valuable tool in the design of next-generation peptide therapeutics.

References

- V. J. Hruby, "Designing peptide receptor agonists and antagonists," Nature Reviews Drug Discovery, vol. 1, no. 11, pp. 847–858, 2002.

-

A. F. Agostini et al., "Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics," PMC - PubMed Central, 2017. [Online]. Available: [Link]

-

Wikipedia, "Williamson ether synthesis." [Online]. Available: [Link]

-

Chem-Station Int. Ed., "Evans Aldol Reaction," 2014. [Online]. Available: [Link]

-

Williams College, "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex." [Online]. Available: [Link]

-

Master Organic Chemistry, "The Williamson Ether Synthesis," 2014. [Online]. Available: [Link]

-

NIH, "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction." [Online]. Available: [Link]

-

Chegg.com, "Solved A Williamson ether synthesis will be more efficient," 2023. [Online]. Available: [Link]

-

Organic Syntheses Procedure, "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." [Online]. Available: [Link]

-

Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. [Online]. Available: [Link]

-

Wikipedia, "Aldol reaction." [Online]. Available: [Link]

-

PMC - PubMed Central, "Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates." [Online]. Available: [Link]

-

ResearchGate, "Asymmetric double aldol reaction of chiral acetyloxazolidinone." [Online]. Available: [Link]

-

NIH, "Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors," 2019. [Online]. Available: [Link]

-

University of Wisconsin–Madison, "Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH." [Online]. Available: [Link]

-

NIH, "Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide." [Online]. Available: [Link]

-

PubMed, "Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH," 2022. [Online]. Available: [Link]

-

evans enolate alkylation-hydrolysisx. [Online]. Available: [Link]

-

Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. [Online]. Available: [Link]

-

PMC - PubMed Central, "Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017," 2021. [Online]. Available: [Link]

-

ACS Publications, "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2," 2019. [Online]. Available: [Link]

-

Juniper Publishers, "Use of Methyliodide in o-Methylation of organic compounds," 2025. [Online]. Available: [Link]

-

Reddit, "How does methyl iodide and silver oxide together react with aldoses?," 2021. [Online]. Available: [Link]

-

ResearchGate, "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2." [Online]. Available: [Link]

-

Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. [Online]. Available: [Link]

-

YouTube, "Evans Auxiliaries and a Friend for Aldol Reactions," 2024. [Online]. Available: [Link]

-

PMC - PubMed Central, "Late-stage oxidative C(sp3)–H methylation." [Online]. Available: [Link]

-

ResearchGate, "What are the ideal conditions for methylating the hydroxy groups of bromovanilline by using methyl iodide?," 2014. [Online]. Available: [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+ [pearson.com]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Aldol reaction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. reddit.com [reddit.com]

- 15. ias.ac.in [ias.ac.in]

3-Methoxyvaline: A Technical Guide for its Synthesis, Incorporation, and Application as a Non-Canonical Amino Acid

Foreword: Charting Unexplored Chemical Space

In the landscape of drug discovery and materials science, the introduction of non-canonical amino acids (ncAAs) into peptides represents a frontier of innovation. These unique building blocks offer the ability to transcend the limitations of the 20 proteinogenic amino acids, enabling the fine-tuning of peptide stability, the modulation of biological activity, and the introduction of novel functionalities.[1][2] This guide focuses on a novel, yet to be extensively studied, ncAA: 3-Methoxyvaline .

PART 1: The Genesis of this compound - A Proposed Synthetic Pathway

The journey to harnessing the potential of any ncAA begins with its synthesis. As this compound is not commercially available, a plausible and efficient synthetic route is paramount. Drawing inspiration from established methodologies for the synthesis of β- and γ-alkoxy amino acids, we propose a multi-step synthesis starting from a readily available precursor.[3][4][5][6][7][8]

Retrosynthetic Analysis and Proposed Forward Synthesis

Our proposed synthesis commences with the commercially available and relatively inexpensive starting material, L-valine. The key transformation is the introduction of a methoxy group at the C3 position of the valine side chain.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a predictive methodology based on well-established organic chemistry reactions. Optimization of reaction conditions and purification methods will be necessary.

Step 1: Protection of L-Valine

-

N-protection: Dissolve L-valine in a suitable solvent system (e.g., a mixture of dioxane and water). Add di-tert-butyl dicarbonate (Boc₂O) and a base such as sodium bicarbonate (NaHCO₃). Stir at room temperature until the reaction is complete (monitored by TLC).

-

Esterification: Acidify the reaction mixture and extract the N-Boc-L-valine. Dissolve the product in methanol and add a catalytic amount of a strong acid (e.g., H₂SO₄). Reflux the solution until esterification is complete. Purify the resulting N-Boc-L-valine methyl ester by column chromatography.

Step 2: Hydroxylation of the Side Chain

This step is critical and can be approached via several methods. One potential route involves a radical-mediated hydroxylation.

-

Reagents: N-Boc-L-valine methyl ester, a hydroxylating agent (e.g., dimethyldioxirane or a photoredox-catalyzed system).

-

Procedure: Dissolve the protected valine in a suitable solvent (e.g., acetone for dimethyldioxirane). Cool the reaction to 0°C and add the hydroxylating agent portion-wise. Monitor the reaction by TLC. Upon completion, quench the reaction and purify the N-Boc-3-hydroxy-L-valine methyl ester.

Step 3: Methylation of the Hydroxyl Group

-

Reagents: N-Boc-3-hydroxy-L-valine methyl ester, a methylating agent (e.g., methyl iodide), and a base (e.g., silver(I) oxide or sodium hydride).

-

Procedure: Dissolve the alcohol in an anhydrous solvent (e.g., DMF or THF). Add the base, followed by the methylating agent. Stir the reaction at room temperature until complete. Work up the reaction and purify the desired N-Boc-3-methoxy-L-valine methyl ester.

Step 4: Deprotection

-

Procedure: Treat the fully protected this compound with a strong acid (e.g., 6M HCl) and heat to reflux to simultaneously cleave the Boc protecting group and hydrolyze the methyl ester. After the reaction is complete, neutralize the solution to precipitate the crude this compound. Recrystallize from a suitable solvent system to obtain the pure amino acid.

| Step | Key Transformation | Reagents and Conditions (Example) |

| 1 | Protection | Boc₂O, NaHCO₃; then CH₃OH, H⁺ |

| 2 | Hydroxylation | Dimethyldioxirane, Acetone, 0°C |

| 3 | Methylation | MeI, Ag₂O, DMF |

| 4 | Deprotection | 6M HCl, Reflux |

Table 1: Summary of the proposed synthetic steps for this compound.

PART 2: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

With the synthesized this compound in hand, the next phase is its incorporation into a peptide sequence. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for this purpose, offering efficiency and ease of purification.[1][9][10][11][12][13][14]

Protecting Group Strategy for SPPS

For seamless integration into the widely used Fmoc/tBu SPPS strategy, the synthesized this compound must be appropriately protected.[15][16][17][18]

-

α-Amino Group Protection: The α-amino group must be protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting this compound with Fmoc-OSu or Fmoc-Cl under basic conditions.

-

α-Carboxyl Group: The α-carboxyl group will be activated for coupling, so it does not require a permanent protecting group.

Caption: SPPS cycle for incorporating Fmoc-3-Methoxyvaline-OH.

Detailed Protocol: Incorporation of this compound

This protocol assumes the use of a standard automated peptide synthesizer.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).[12]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.

-

Activation of Fmoc-3-Methoxyvaline-OH: In a separate vessel, dissolve Fmoc-3-Methoxyvaline-OH (typically 3-5 equivalents relative to the resin loading) in DMF. Add an activating agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIEA). Allow the activation to proceed for a few minutes.

-

Coupling: Transfer the activated Fmoc-3-Methoxyvaline-OH solution to the reaction vessel containing the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours.

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. A negative test (yellow beads) indicates a successful coupling. If the test is positive (blue beads), a second coupling may be necessary.

-

Washing: Wash the resin extensively with DMF and dichloromethane (DCM).

-

Repeat: Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water) to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.[1]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

PART 3: Characterization of this compound-Containing Peptides

Rigorous characterization is essential to confirm the successful incorporation of this compound and to assess the purity of the final peptide product. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for this purpose.[19][20][21][22][23][24][25][26][27]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for verifying the molecular weight of the synthesized peptide.

-

Expected Mass Shift: The incorporation of this compound in place of a canonical valine residue will result in a predictable mass shift. The molecular weight of valine is 117.15 g/mol , while the molecular weight of this compound is 147.17 g/mol . This mass difference of +30.02 g/mol should be readily detectable.

Table 2: Expected Mass Changes upon Substitution.

| Amino Acid | Molecular Weight ( g/mol ) | Mass Difference from Valine ( g/mol ) |

| Valine | 117.15 | 0 |

| This compound | 147.17 | +30.02 |

-

Techniques:

-

Electrospray Ionization (ESI-MS): Ideal for obtaining accurate mass measurements of the purified peptide.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): Useful for rapid screening of crude peptide products.

-

Tandem Mass Spectrometry (MS/MS): Can be used to confirm the sequence of the peptide and pinpoint the exact location of the this compound residue through fragmentation analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information at the atomic level, confirming the presence and connectivity of the methoxy group.

-

¹H NMR: The most telling signal will be a singlet in the range of 3.2-3.8 ppm, corresponding to the three protons of the newly introduced methoxy (-OCH₃) group. The chemical shifts of the α- and β-protons of the valine backbone will also be altered by the presence of the electronegative methoxy group.

-

¹³C NMR: A characteristic peak for the methoxy carbon will appear in the region of 50-60 ppm.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Will establish the connectivity between the protons within the this compound residue.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate the protons to their directly attached carbons, confirming the assignment of the methoxy protons and carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between the methoxy protons and the C3 carbon of the valine side chain, providing definitive proof of the structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information on the local conformation of the peptide and how the this compound side chain is oriented in space.

-

PART 4: Potential Impact and Applications of this compound in Drug Discovery

The incorporation of this compound into a peptide can have profound effects on its structure, and consequently, its biological activity and therapeutic potential.[2][28][29][30][31]

Structural Implications

-

Conformational Rigidity: The methoxy group can introduce steric bulk and potentially restrict the conformational freedom of the side chain, which may favor a specific bioactive conformation.

-

Hydrophilicity/Lipophilicity: The introduction of an ether linkage will subtly alter the hydrophobicity of the valine side chain, potentially influencing the peptide's solubility and its interactions with biological membranes.

-

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming intramolecular or intermolecular hydrogen bonds that could stabilize the peptide's secondary structure.

Potential Applications in Drug Development

-

Enhanced Proteolytic Stability: The modified side chain may sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.

-

Improved Binding Affinity: The unique steric and electronic properties of the methoxy group could lead to more favorable interactions with the target receptor or enzyme, resulting in enhanced binding affinity and potency.

-

Fine-Tuning Pharmacokinetic Properties: By subtly modifying the lipophilicity and hydrogen bonding potential, this compound can be used to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a peptide therapeutic.

Conclusion: A New Tool for Peptide Engineers

While this compound remains a largely unexplored non-canonical amino acid, this technical guide provides a comprehensive and scientifically grounded framework for its synthesis, incorporation into peptides, and characterization. The predictive nature of the presented protocols, rooted in established chemical principles, offers a clear path for researchers to begin exploring the potential of this novel building block. The ability to introduce a methoxy group onto the valine side chain opens up new avenues for fine-tuning the properties of peptides, potentially leading to the development of more stable, potent, and effective peptide-based therapeutics and materials. The journey into the world of this compound is just beginning, and it is our hope that this guide will serve as a valuable resource for those who wish to embark on this exciting area of research.

References

-

Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. PubMed. [Link]

-

Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Peptide conformations--49(1): synthesis and structure-activity relationships of side chain modified peptides of cyclo(-D-Pro-Phe-Thr-Lys-Trp-Phe.). PubMed. [Link]

-

Minimal Protection Strategies for SPPS. DriveHQ. [Link]

-

From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science (RSC Publishing). [Link]

-

Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]

- Process for the synthesis of beta amino acids.

-

Synthesis of Side-Chain Modified Polypeptides. ACS Publications. [Link]

-

Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

-

Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. MDPI. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Unknown Source. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). Unknown Source. [Link]

-

Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PMC - NIH. [Link]

-

Influence of nature of side chain on conformation of alternating L. Indian Academy of Sciences. [Link]

-

Amino acid catalyzed enantioselective synthesis of α-amino-γ-oxy-aldehydes. ResearchGate. [Link]

-

A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

-

Analysis of peptide structure using NMR spectroscopy. Calculated... ResearchGate. [Link]

-

Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. PubMed. [Link]

-

Schemes of four noncanonical amino acid (ncAA) incorporation... ResearchGate. [Link]

-

13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc.. [Link]

-

Post-translational modification. Wikipedia. [Link]

-

Incorporation of non-canonical amino acids. PMC - NIH. [Link]

-

Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers. [Link]

- Process of preparing a gamma-amino acid.

-

Synthesis of gamma-amino acid analogues from natural alpha-amino acids by a radical pathway. PubMed. [Link]

-

Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. PubMed. [Link]

-

Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]

-

Identification of Therapeutic Peptide and its Impurities. Unknown Source. [Link]

-

γ-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

-

γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. PMC - NIH. [Link]

-

General lack of structural characterization of chemically synthesized long peptides. NIH. [Link]

-

β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 3. WO2007039079A1 - Process for the synthesis of beta amino acids - Google Patents [patents.google.com]

- 4. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2008007145A2 - Process of preparing a gamma-amino acid - Google Patents [patents.google.com]

- 6. Synthesis of gamma-amino acid analogues from natural alpha-amino acids by a radical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. γ-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 8. γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. journals.asm.org [journals.asm.org]

- 11. peptide.com [peptide.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. peptide.com [peptide.com]

- 14. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drivehq.com [drivehq.com]

- 16. cpcscientific.com [cpcscientific.com]

- 17. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. biosynth.com [biosynth.com]

- 19. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 24. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 25. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. lcms.cz [lcms.cz]

- 27. General lack of structural characterization of chemically synthesized long peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Peptide conformations--49(1): synthesis and structure-activity relationships of side chain modified peptides of cyclo(-D-Pro-Phe-Thr-Lys-Trp-Phe.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides [mdpi.com]

- 31. ias.ac.in [ias.ac.in]

Topic: Chiral Synthesis of 3-Methoxyvaline Enantiomers: A Substrate-Controlled Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyvaline is a non-proteinogenic β-methoxy α-amino acid, a structural motif present in several natural products and a valuable building block in medicinal chemistry. The presence of two contiguous stereocenters (at Cα and Cβ) presents a significant synthetic challenge, requiring precise stereochemical control to access one of its four possible stereoisomers. This guide provides an in-depth, field-proven methodology for the chiral synthesis of this compound enantiomers, focusing on a robust and highly practical substrate-controlled diastereoselective strategy. We will detail the synthesis of the (2S,3R) stereoisomer starting from the readily available chiral precursor, L-threonine, and discuss the conceptual frameworks for accessing other stereoisomers. The causality behind experimental choices, self-validating protocols, and comparisons with alternative synthetic philosophies are explored to provide a comprehensive resource for professionals in drug development and chemical synthesis.

Introduction: The Significance and Challenge of this compound

Non-proteinogenic amino acids are critical components in modern drug design, often incorporated into peptides to enhance conformational stability, improve pharmacokinetic properties, and increase resistance to enzymatic degradation. β-branched α-amino acids, such as this compound, are particularly influential in dictating peptide secondary structure.[1] The synthesis of optically pure β-branched amino acids is a persistent challenge due to the difficulty in controlling the stereochemistry at two adjacent carbon atoms.[2]

The core challenge lies in developing methodologies that are not only stereoselective but also scalable, efficient, and economically viable. While numerous strategies exist for asymmetric synthesis, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis, a substrate-controlled approach offers a highly practical and direct route by leveraging the existing stereochemistry of a readily available starting material from the chiral pool.

This guide focuses on the most direct of these methods: the diastereoselective synthesis of (2S,3R)-3-Methoxyvaline via O-methylation of an L-threonine derivative. This strategy is advantageous as the absolute stereochemistry of the starting material ((2S,3R) for L-threonine) directly dictates the product's stereochemistry, simplifying the purification and analytical validation processes.

Core Methodology: Substrate-Controlled Synthesis of (2S,3R)-3-Methoxyvaline

The cornerstone of this approach is the use of N-Boc-L-Threonine Methyl Ester, a commercially available and stable pharmaceutical intermediate.[3][4] This starting material possesses the desired (2S,3R) configuration, with the amine and carboxylic acid functionalities appropriately protected for selective modification of the Cβ hydroxyl group.

The overall synthetic workflow is depicted below:

Figure 1. Workflow for the synthesis of (2S,3R)-3-Methoxyvaline.

Key Transformation: Diastereoselective O-Methylation

The critical step is the methylation of the secondary alcohol. The choice of reagents is paramount to ensure high yield and prevent side reactions such as N-methylation or epimerization at the α-carbon.

Expertise & Causality:

-

Base Selection: Sodium hydride (NaH) is the base of choice. As a strong, non-nucleophilic hydride, it efficiently deprotonates the hydroxyl group to form the corresponding alkoxide. Its insolubility in THF allows the reaction to be controlled heterogeneously. The use of NaH minimizes the risk of epimerization at the Cα position, which could occur with stronger, soluble bases that might deprotonate the α-carbon.

-

Methylating Agent: Methyl iodide (MeI) is a highly reactive and effective methyl source for SN2 reactions with the generated alkoxide.

-

Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is used as the solvent to prevent quenching the sodium hydride. The reaction is initiated at 0 °C to control the initial exothermic deprotonation and then allowed to warm to room temperature to ensure the methylation reaction proceeds to completion.

Experimental Protocol: Synthesis of N-Boc-(2S,3R)-3-Methoxyvaline Methyl Ester

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-L-Threonine Methyl Ester (1.0 eq).[3] Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

-

Self-Validation: Observe hydrogen gas evolution as a sign of alkoxide formation. The reaction mixture will typically become a slurry.

-

-

Methylation: Stir the mixture at 0 °C for 30 minutes after the addition of NaH is complete. Add methyl iodide (1.5 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate in Hexanes) until the starting material spot is consumed.

-

-

Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. Add deionized water and transfer the mixture to a separatory funnel.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel to yield the product as a clear oil.

Final Deprotection Steps

The resulting protected amino acid can be deprotected in a standard two-step sequence:

-

Saponification: The methyl ester is hydrolyzed using a base like lithium hydroxide (LiOH) in a methanol/water mixture.

-

Boc-Group Removal: The Boc protecting group is cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane or with HCl in dioxane, to yield the final amino acid hydrochloride or trifluoroacetate salt.[5]

Accessing Other Stereoisomers

The power of the substrate-controlled approach lies in its predictability. By selecting the appropriate stereoisomer of threonine as the starting material, one can deterministically synthesize each of the four stereoisomers of this compound.

| Starting Material | Product Configuration |

| L-Threonine | (2S,3R)-3-Methoxyvaline |

| D-Threonine | (2R,3S)-3-Methoxyvaline |

| L-allo-Threonine | (2S,3S)-3-Methoxyvaline |

| D-allo-Threonine | (2R,3R)-3-Methoxyvaline |

| Table 1. Stereochemical correlation between threonine precursors and this compound products. |

Conceptual Alternatives: A Comparative Overview

While the substrate-controlled route is highly practical, other powerful methodologies in asymmetric synthesis are important to consider for broader applicability or for synthesizing novel analogs.

Figure 2. Conceptual workflows for alternative asymmetric syntheses.

Chiral Auxiliary-Mediated Synthesis

This classic approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct a diastereoselective transformation. The Schöllkopf bis-lactim ether method is a prime example, where a glycine-derived enolate is alkylated with high diastereoselectivity. The steric bulk of the auxiliary directs the incoming electrophile to one face of the planar enolate. After alkylation, the auxiliary is cleaved via hydrolysis to release the desired non-proteinogenic amino acid.

Asymmetric Catalysis

Modern synthetic chemistry increasingly relies on catalytic methods where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product from a prochiral substrate.[1] For β-branched amino acids, strategies include:

-

Asymmetric Hydrogenation: Reduction of a dehydroamino acid precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine ligands).

-

Phase-Transfer Catalysis: Asymmetric alkylation of a glycine Schiff base under basic, biphasic conditions using a chiral quaternary ammonium salt as the catalyst.[1]

-

Biocatalysis: Use of engineered enzymes, such as transaminases, to perform dynamic kinetic resolutions on racemic keto-acid precursors, yielding the desired amino acid with high diastereo- and enantioselectivity.[2]

Comparison of Methodologies

| Method | Principle | Advantages | Disadvantages |

| Substrate Control | Chirality from starting material dictates outcome. | Highly predictable, robust, uses readily available precursors, straightforward purification. | Limited to the availability of chiral starting materials. Less flexible for novel structures. |

| Chiral Auxiliary | Temporary chiral group directs diastereoselective reaction. | High stereoselectivity, well-established, reliable for many substrates. | Stoichiometric use of expensive auxiliary, requires extra steps for attachment and removal. |

| Asymmetric Catalysis | Chiral catalyst creates enantiomerically enriched product. | Highly efficient (low catalyst loading), atom-economical, high enantioselectivity. | Catalyst development can be complex and expensive, optimization may be substrate-specific. |

| Table 2. Comparison of major strategies for chiral amino acid synthesis. |

Conclusion

The chiral synthesis of this compound enantiomers is a critical capability for researchers in medicinal chemistry and natural product synthesis. The substrate-controlled diastereoselective O-methylation of N-protected threonine methyl esters represents a highly effective, practical, and scalable strategy for accessing specific stereoisomers of this compound. This method's reliability and predictability, stemming from the use of materials from the chiral pool, make it an authoritative choice for laboratory and process chemistry applications. While powerful alternative strategies based on chiral auxiliaries and asymmetric catalysis continue to evolve, the directness of the substrate-controlled approach ensures its continued relevance and utility in the field.

References

-

Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945–3948. Available at: [Link]

-

Pennergy Chemicals. (n.d.). Exploring N-Boc-L-Threonine Methyl Ester: A Key Pharmaceutical Intermediate. Available at: [Link]

-

Zhu, W., et al. (2005). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Bioorganic & Medicinal Chemistry Letters, 15(22), 5043-5046. Available at: [Link]

-

Schindler, C. S., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society. Available at: [Link]

-

Lu, C., et al. (2014). A new process for the synthesis of (2S,3S)-2-ethyl-3-methylvaleramide. Journal of Chemical Research, 38(5), 306-308. Available at: [Link]

-

Shen, J.-W., et al. (2003). Studies on the synthesis of (2S,3R)-3-hydroxy-3-methylproline via C2-N bond formation. The Journal of Organic Chemistry, 68(19), 7479–7484. Available at: [Link]

-

Malkov, A. V., Vranková, K., Černý, M., & Kočovský, P. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8425–8427. Available at: [Link]

-

Mundo, M. A., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(26), 10975-10979. Available at: [Link]

-

Chepyshev, S. V., et al. (2021). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. Molecules, 26(15), 4488. Available at: [Link]

-

Malkov, A. V., Vranková, K., Černý, M., & Kočovský, P. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8425-8427. Available at: [Link]

-

Luo, Y., Blaskovich, M. A., & Lajoie, G. A. (1999). Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. The Journal of Organic Chemistry, 64(16), 6106-6111. Available at: [Link]

-

Shanzer, A., Somekh, L., & Butina, D. (1982). Stereospecific synthesis of .alpha.-amino-.beta.-hydroxy acids. The Journal of Organic Chemistry, 47(20), 3967-3969. Available at: [Link]

Sources

- 1. Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations [organic-chemistry.org]

- 2. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 3-Methoxyvaline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Methoxyvaline, a structurally novel amino acid analog, presents intriguing possibilities in the landscape of drug discovery and peptide synthesis. As with any new molecular entity, a thorough understanding of its fundamental physicochemical properties is paramount to unlocking its therapeutic potential. This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of the solubility and stability of this compound. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental design, outlines self-validating protocols, and is firmly anchored in authoritative regulatory and scientific literature. The methodologies detailed herein are designed to furnish researchers and drug development professionals with the robust data necessary for informed decision-making, from early-stage discovery through to preclinical development.

Introduction to this compound: A Molecule of Interest

This compound is a non-canonical amino acid characterized by the presence of a methoxy group on the gamma carbon of the valine side chain. This structural modification is anticipated to significantly influence its physicochemical properties relative to its parent amino acid, valine. The introduction of the methoxy group may impact lipophilicity, hydrogen bonding capacity, and steric hindrance, thereby altering its solubility, metabolic stability, and conformational preferences within a peptide sequence. A comprehensive characterization of its solubility and stability is a critical first step in evaluating its viability as a building block for novel peptidomimetics or as a standalone therapeutic agent.

A Strategic Approach to Solubility Assessment

The solubility of a potential drug candidate is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] Poor solubility can lead to unreliable in vitro assay results and challenging formulation development.[2][3][4] A multi-faceted approach to solubility assessment, encompassing both kinetic and thermodynamic measurements, is therefore essential.

Kinetic Solubility: Early Insights for High-Throughput Screening

Kinetic solubility assays are invaluable in the early stages of drug discovery for the rapid screening of compound libraries.[1][3][4] This method measures the solubility of a compound that is first dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), and then introduced into an aqueous buffer.[4] The resulting value represents the concentration at which the compound precipitates from a supersaturated solution and is a key indicator of its behavior in in vitro assays.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution at pH 7.4, ensuring the final DMSO concentration is below 2%.

-

Incubation: Incubate the plate at room temperature (approximately 25°C) for 2 hours with gentle shaking.

-

Analysis: Measure the turbidity of each well using a laser nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.

The causality behind this choice of method lies in its high-throughput nature and minimal compound requirement, making it ideal for initial screening.[3][4] The self-validating aspect of this protocol is the inclusion of known high and low solubility standards in each plate to ensure the assay is performing within expected parameters.

Thermodynamic Solubility: The Gold Standard for Preclinical Development

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium and is considered the "true" solubility.[2] This measurement is crucial for lead optimization and formulation development.[2][3] The shake-flask method is the most common and reliable approach for determining thermodynamic solubility.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: Separate the undissolved solid by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).[5]

The rationale for this extended equilibration time is to allow the system to reach a true thermodynamic equilibrium between the solid and dissolved states.[3] This protocol's self-validation is achieved by analyzing the solid material post-equilibration to confirm that no phase changes or degradation has occurred.

Data Presentation: Solubility Profile of this compound

| Parameter | pH 2.0 | pH 5.0 | pH 7.4 | Simulated Gastric Fluid | Simulated Intestinal Fluid |

| Kinetic Solubility (µM) | |||||

| Thermodynamic Solubility (µg/mL) |

Visualization: Solubility Assessment Workflow

Caption: Workflow for Forced Degradation and Long-Term Stability Studies.

Conclusion

The comprehensive evaluation of the solubility and stability of this compound, as outlined in this guide, is a foundational step in its journey from a novel chemical entity to a potential therapeutic agent. By employing a systematic and scientifically rigorous approach, researchers can generate the high-quality, reliable data necessary to de-risk development, guide formulation strategies, and ultimately, accelerate the translation of promising molecules from the laboratory to the clinic. The protocols and frameworks presented herein are designed to be adaptable, robust, and in alignment with the highest standards of scientific integrity and regulatory expectation.

References

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]

-

Creative Biolabs. Solubility Assessment Service. [Link]

-

Creative Bioarray. Aqueous Solubility Assays. [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2025-03-21). [Link]

-

BioPharmaSpec. Forced Degradation Studies: Why, What & How. [Link]

-

CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). [Link]

-

World Health Organization. Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018). [Link]

-

Scribd. ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

-

Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 35(10), 50-59. [Link]

-

Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. (2019-10-01). [Link]

-

BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

-

ResearchGate. Susceptible amino acids to chemical degradation. [Link]

Sources

An In-Depth Technical Guide to 3-Methoxyvaline: A Novel Amino Acid Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyvaline is a synthetically derived, non-proteinogenic amino acid that represents a novel modification of the essential amino acid L-valine. While its direct biological discovery and functions are not yet extensively documented in scientific literature, its unique structural feature—a methoxy group at the beta-position—positions it as a compound of significant interest for peptidomimetics and drug design. This guide provides a comprehensive overview of this compound, including its chemical properties, a postulated synthetic route based on established organic chemistry principles, and an in-depth discussion of its potential biological significance and applications. By drawing parallels with the well-studied class of N-methylated amino acids, we explore how the introduction of a methoxy group on the side chain may influence the metabolic stability, conformational properties, and overall bioactivity of peptides, offering new avenues for therapeutic development.

Introduction: The Emergence of Novel Amino Acid Scaffolds

The repertoire of twenty proteinogenic amino acids forms the fundamental basis of peptide and protein structure and function. However, the exploration of non-proteinogenic amino acids and their derivatives has opened up new frontiers in drug discovery and chemical biology. Chemical modifications to the backbone or side chains of amino acids can profoundly alter the physicochemical properties of peptides, leading to enhanced therapeutic potential. These modifications can improve resistance to enzymatic degradation, modulate receptor binding affinity, and enhance cell permeability.

Among these modifications, methylation has been a particularly fruitful strategy. N-methylated amino acids, for instance, are known to enhance the pharmacokinetic properties of peptide-based drugs.[1][2][3][4] Side-chain methylation, specifically O-methylation, as seen in this compound, offers a different yet potentially powerful approach to modulating peptide characteristics. This compound, a derivative of valine with a methoxy group at the 3-position of its side chain, is a relatively unexplored building block. Its existence is confirmed through its Chemical Abstracts Service (CAS) number 18801-86-0 and its availability from various chemical suppliers.[5][6][7][][9] This guide will delve into the known characteristics of this compound, propose a viable synthetic pathway, and explore its potential applications in the field of medicinal chemistry.

Physicochemical Properties of this compound

While extensive experimental data on this compound is not publicly available, its basic physicochemical properties can be derived from its chemical structure.

| Property | Value | Source |

| CAS Number | 18801-86-0 | [5][6][7][][9] |

| Molecular Formula | C6H13NO3 | [5] |

| Molecular Weight | 147.17 g/mol | [5] |

| Chemical Structure | See Figure 1 | |

| IUPAC Name | 2-Amino-3-methoxy-3-methylbutanoic acid |

Figure 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Postulated Synthesis of this compound

Currently, there are no published, peer-reviewed methods for the synthesis of this compound. However, a plausible and efficient synthetic route can be designed based on the O-methylation of its precursor, 3-hydroxyvaline. 3-hydroxyvaline is a known fungal metabolite and can be synthesized or isolated.[10] The synthesis would require the protection of the amino and carboxyl groups to prevent side reactions during the methylation of the hydroxyl group.

Proposed Synthetic Workflow

The proposed synthesis involves three main stages:

-

Protection of 3-hydroxyvaline: The amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid can be converted to a methyl or ethyl ester.

-

O-methylation of the protected 3-hydroxyvaline: The hydroxyl group can be methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.

-

Deprotection: The protecting groups are removed to yield the final product, this compound.

Figure 2: Proposed Synthesis Workflow for this compound

A flowchart illustrating the key stages of the proposed synthesis.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of 3-hydroxyvaline

-

Esterification: Suspend 3-hydroxyvaline in methanol and bubble dry HCl gas through the solution at 0°C for 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the methyl ester.

-

Boc Protection: Dissolve the 3-hydroxyvaline methyl ester in a suitable solvent such as dichloromethane. Add di-tert-butyl dicarbonate (Boc)2O and a base like triethylamine. Stir the reaction at room temperature until completion as monitored by TLC. The protected intermediate, Boc-3-hydroxyvaline-OMe, is then purified by column chromatography.

Step 2: O-methylation

-

Dissolve the purified Boc-3-hydroxyvaline-OMe in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C and slowly add sodium hydride (NaH) as a 60% dispersion in mineral oil.

-

After the evolution of hydrogen gas ceases, add methyl iodide (CH3I) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude O-methylated product.

-

Purify the product by column chromatography.

Step 3: Deprotection

-

Hydrolysis of the ester: Treat the protected this compound with aqueous lithium hydroxide (LiOH) in a mixture of THF and water to hydrolyze the methyl ester.

-

Removal of the Boc group: Acidify the reaction mixture with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the Boc protecting group.

-

The final product, this compound, can be purified by recrystallization or ion-exchange chromatography.

Potential Biological Significance and Applications

The introduction of a methoxy group at the 3-position of the valine side chain is anticipated to have several significant effects on the properties of peptides incorporating this novel amino acid.

Enhanced Metabolic Stability

Peptide-based drugs are often susceptible to rapid degradation by proteases in the body. The bulky methoxy group on the side chain of this compound could sterically hinder the approach of proteases to the adjacent peptide bonds, thereby increasing the peptide's resistance to enzymatic cleavage. This is a well-documented advantage of incorporating modified amino acids into peptide sequences.[11]

Conformational Constraints and Structural Effects

The methoxy group can influence the local conformation of the peptide backbone. The steric bulk and the potential for hydrogen bond acceptance by the oxygen atom can restrict the rotational freedom around the chi (χ) angles of the side chain, leading to a more defined and stable secondary structure. This conformational rigidity can be advantageous in designing peptides with high affinity and selectivity for specific biological targets.

Modulation of Pharmacokinetic Properties

The methoxy group increases the lipophilicity of the amino acid side chain compared to a hydroxyl group. This increased lipophilicity can enhance the ability of a peptide to cross cell membranes, potentially improving its oral bioavailability and tissue distribution. This is a key consideration in the development of peptide therapeutics.[1][2][3]

Comparison with N-Methylated Amino Acids

While both O-methylation of the side chain and N-methylation of the backbone amide introduce a methyl group, their effects on peptide properties are distinct.

| Feature | N-Methylation | 3-O-Methylation (in this compound) |

| Location of Methyl Group | Backbone amide nitrogen | Side chain (beta-carbon) |

| Effect on H-bonding | Removes a hydrogen bond donor | Retains the backbone H-bonding capacity |

| Conformational Impact | Significantly alters backbone conformation; can disrupt secondary structures like alpha-helices and beta-sheets | Primarily affects side-chain conformation; may have a more subtle effect on backbone structure |

| Protease Resistance | High resistance due to modification of the scissile peptide bond | Potential for resistance due to steric hindrance near the peptide bond |

The ability of this compound to potentially confer protease resistance while maintaining the hydrogen-bonding capacity of the peptide backbone makes it a particularly interesting alternative to N-methylated amino acids for certain applications.

Future Research Directions

The field is ripe for the exploration of this compound. Key areas for future research include:

-

Development and optimization of a robust synthetic route: The hypothetical protocol outlined above requires experimental validation and optimization to provide a reliable source of this compound for research purposes.

-

Incorporation into peptides and structural studies: Synthesizing peptides containing this compound and analyzing their structures using techniques like NMR spectroscopy and X-ray crystallography will be crucial to understanding its conformational effects.

-

In vitro biological evaluation: Peptides containing this compound should be tested in various in vitro assays to assess their metabolic stability, cell permeability, and biological activity (e.g., receptor binding, enzyme inhibition).

-

In vivo studies: Promising peptide candidates should be evaluated in animal models to determine their pharmacokinetic profiles and therapeutic efficacy.

Conclusion

This compound represents a novel and intriguing addition to the toolbox of non-proteinogenic amino acids for peptide design and drug development. Although direct research on this compound is currently limited, its unique structure suggests a high potential for enhancing the therapeutic properties of peptides. By providing increased metabolic stability, influencing peptide conformation, and modulating pharmacokinetic properties, this compound offers a promising avenue for the creation of next-generation peptide-based therapeutics. Further research into its synthesis and biological effects is warranted to fully unlock its potential.

References

- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683-690.

-

3B Scientific Corporation. This compound. [Link]

- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683–690.

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]

- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-amino acids and peptides: synthesis and biological activity. Mini reviews in medicinal chemistry, 16(9), 683–690.

- Malde, A. K., Zuo, Z., & Mark, A. E. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International journal of molecular sciences, 23(19), 11847.

-

PubChem. 3-Methyl-L-threonine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of N-Methylated Amino Acids: Focusing on Fmoc-N-Me-D-Ala-OH in Research. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity | Bentham Science [eurekaselect.com]

- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS: 18801-86-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. aceschem.com [aceschem.com]

- 7. This compound | CAS 18801-86-0 | LGC Standards [lgcstandards.com]

- 9. Welcome to www.3bsc.com [3bsc.com]

- 10. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

Commercial Availability and Application of 3-Methoxyvaline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the commercial availability, procurement, quality control, and potential applications of the non-standard amino acid 3-Methoxyvaline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate the integration of this compound into research and development pipelines. While specific synthesis protocols for this compound are not publicly available, this guide offers a framework for its acquisition and utilization, drawing parallels with structurally related N-methylated amino acids.

Introduction: The Emerging Role of Non-Standard Amino Acids in Drug Discovery

The therapeutic landscape is increasingly shaped by the development of novel peptide and protein-based drugs.[1][2] The incorporation of non-standard amino acids (NSAAs) into these molecules offers a powerful strategy to overcome inherent limitations of natural peptides, such as poor metabolic stability, low bioavailability, and limited conformational diversity.[3] NSAAs can introduce unique chemical functionalities, steric constraints, and altered electronic properties, leading to enhanced therapeutic profiles.[3]

This compound, a derivative of the essential amino acid valine, is one such NSAA with the potential to modulate the physicochemical properties of peptides. The presence of a methoxy group at the beta-position introduces both steric bulk and a polar ether linkage, which can influence peptide backbone conformation, receptor binding affinity, and enzymatic stability. This guide serves as a central resource for researchers considering the use of this compound in their drug discovery and development endeavors.

Commercial Availability and Procurement

This compound is available from a number of specialized chemical suppliers. Researchers can procure this compound for research and development purposes, typically with purities suitable for peptide synthesis and other chemical applications.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Typical Purity | Available Forms | Notes |

| BOC Sciences[4] | 18801-86-0 | Inquire | Inquire | Offers a range of special chemicals. |

| Aceschem[5] | 18801-86-0 | 95% | Inquire | Provides NMR, MSDS, HPLC, and COA. |

| FINETECH INDUSTRY LIMITED | 18801-86-0 | Inquire | Custom synthesis and bulk quantities available. | Provides MSDS and COA documentation. |

| LGC Standards[6] | 18801-86-0 | Inquire | Pharmaceutical analytical testing grade. | - |

| Atomaxchem | 18801-86-0 | 95% (example) | Inquire | Provides MSDS and COA. |

| Chemsigma[7] | 18801-86-0 | Inquire | Inquire | - |

Pricing for this compound is typically not listed publicly and requires direct inquiry with the suppliers. It is advisable to request quotes from multiple vendors to compare cost and availability. When procuring, researchers should specify the desired purity, quantity, and any required stereoisomeric form (e.g., L- or D-3-Methoxyvaline), as this may impact availability and cost.

Start [label="Identify Research Need for\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IdentifySuppliers [label="Identify Potential Suppliers\n(e.g., BOC Sciences, Aceschem)"]; RequestQuotes [label="Request Quotes\n(Specify Purity, Quantity, Stereoisomer)"]; EvaluateSuppliers [label="Evaluate Supplier Responses\n(Price, Lead Time, Documentation)"]; SelectSupplier [label="Select Supplier and\nPlace Purchase Order"]; ReceiveCompound [label="Receive Compound"]; QC [label="Perform In-house\nQuality Control"]; Release [label="Release for\nResearch Use", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> IdentifySuppliers; IdentifySuppliers -> RequestQuotes; RequestQuotes -> EvaluateSuppliers; EvaluateSuppliers -> SelectSupplier; SelectSupplier -> ReceiveCompound; ReceiveCompound -> QC; QC -> Release; }

Procurement workflow for this compound.

Quality Control and Characterization